N'~1~,N'~9~-bis[(E)-(3-nitrophenyl)methylidene]nonanedihydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N’(1),N’(9)-BIS(3-NITROBENZYLIDENE)NONANEDIHYDRAZIDE is a chemical compound known for its unique structure and properties. This compound belongs to the class of Schiff bases, which are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group. Schiff bases are widely studied due to their diverse applications in various fields such as chemistry, biology, and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N’(1),N’(9)-BIS(3-NITROBENZYLIDENE)NONANEDIHYDRAZIDE typically involves the condensation reaction between 3-nitrobenzaldehyde and nonanedihydrazide. The reaction is carried out in a suitable solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is heated to a temperature of around 60-80°C for several hours to ensure complete condensation. The product is then isolated by filtration and purified by recrystallization from an appropriate solvent.
Industrial Production Methods
While specific industrial production methods for N’(1),N’(9)-BIS(3-NITROBENZYLIDENE)NONANEDIHYDRAZIDE are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
N’(1),N’(9)-BIS(3-NITROBENZYLIDENE)NONANEDIHYDRAZIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The nitro groups in the compound can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium or potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: The major products are typically nitro-substituted derivatives.
Reduction: The major products are amino-substituted derivatives.
Substitution: The major products are substituted hydrazides with various functional groups.
Wissenschaftliche Forschungsanwendungen
N’(1),N’(9)-BIS(3-NITROBENZYLIDENE)NONANEDIHYDRAZIDE has several scientific research applications, including:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic and magnetic properties.
Biology: Investigated for its antimicrobial and anticancer activities due to its ability to interact with biological macromolecules.
Medicine: Explored as a potential drug candidate for the treatment of various diseases, including cancer and bacterial infections.
Industry: Utilized in the development of advanced materials, such as sensors and adsorbents, due to its unique structural properties.
Wirkmechanismus
The mechanism of action of N’(1),N’(9)-BIS(3-NITROBENZYLIDENE)NONANEDIHYDRAZIDE involves its interaction with specific molecular targets and pathways. The compound can bind to metal ions, forming stable complexes that can catalyze various chemical reactions. In biological systems, it can interact with enzymes and proteins, inhibiting their activity and leading to antimicrobial or anticancer effects. The nitro groups in the compound can also undergo redox reactions, generating reactive oxygen species that can induce cell damage and apoptosis.
Vergleich Mit ähnlichen Verbindungen
N’(1),N’(9)-BIS(3-NITROBENZYLIDENE)NONANEDIHYDRAZIDE can be compared with other Schiff bases, such as:
N-(2,4-Dinitrobenzylidene)-3-chlorobenzenamine: Similar in structure but with different substituents, leading to variations in reactivity and applications.
N-(3-Nitrobenzylidene)-N’-trimethoxysilylpropyl-ethane-1,2-diamine: Functionalized for specific applications in materials science, such as the removal of metal ions from solutions.
The uniqueness of N’(1),N’(9)-BIS(3-NITROBENZYLIDENE)NONANEDIHYDRAZIDE lies in its specific combination of nitro groups and hydrazide moieties, which confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C23H26N6O6 |
---|---|
Molekulargewicht |
482.5 g/mol |
IUPAC-Name |
N,N'-bis[(E)-(3-nitrophenyl)methylideneamino]nonanediamide |
InChI |
InChI=1S/C23H26N6O6/c30-22(26-24-16-18-8-6-10-20(14-18)28(32)33)12-4-2-1-3-5-13-23(31)27-25-17-19-9-7-11-21(15-19)29(34)35/h6-11,14-17H,1-5,12-13H2,(H,26,30)(H,27,31)/b24-16+,25-17+ |
InChI-Schlüssel |
CIQWUSLWDOZVAJ-MUPYBJATSA-N |
Isomerische SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])/C=N/NC(=O)CCCCCCCC(=O)N/N=C/C2=CC(=CC=C2)[N+](=O)[O-] |
Kanonische SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C=NNC(=O)CCCCCCCC(=O)NN=CC2=CC(=CC=C2)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.